

An In-depth Technical Guide on the Pharmacokinetics and ADME of Peganine (Vasicine)

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Compound of Interest		
Compound Name:	Pegamine	
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Introduction

Peganine, also known as Vasicine, is a quinazoline alkaloid found in the plant Justicia adhatoda and Peganum harmala.[1][2][3] It is a compound of interest in pharmaceutical research due to its various biological activities, including antioxidant, anti-inflammatory, and antibacterial properties.[1] This technical guide provides a comprehensive overview of the current scientific knowledge on the pharmacokinetics and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Peganine, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of preclinical studies.

Pharmacokinetic and ADME Profile

Computational in-silico studies suggest that Peganine possesses good gastrointestinal absorption.[4][5] Following absorption, it undergoes metabolism primarily in the liver.[6] The primary route of elimination for Peganine and its metabolites is through renal clearance.[7]

Absorption

- In-silico analysis predicts good gastrointestinal absorption for Peganine.[4][5]
- A study in Wistar rats administered a single oral dose of 0.065 mg/kg of pure Vasicine showed a mean peak plasma concentration (Cmax) of 12.8 ng/mL, which was observed at 4



hours (Tmax) post-administration.[6]

Distribution

 Computational studies suggest that Peganine is weakly bound to plasma proteins, which may contribute to increased bioavailability.[8]

Metabolism

- Peganine is metabolized in the liver, with one of the key metabolites being vasicinone.[6]
- An extensive study in rats identified a total of 72 metabolites of Vasicine.[7]
- The primary metabolic pathways for Vasicine in vitro and in vivo include monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation.[7]
- The main sites for metabolic transformation on the Vasicine chemical structure are the 3hydroxyl group and the C-9 position.

Excretion

- Renal clearance has been identified as the major pathway for the excretion of Vasicine and its metabolites.[7]
- Out of the 72 identified metabolites, all were detected in the urine of rats. A significant number of metabolites were also found in feces, plasma, and bile.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Peganine (Vasicine) from preclinical studies.

Table 1: Pharmacokinetic Parameters of Vasicine in Wistar Rats After a Single Oral Dose of 0.065 mg/kg



Parameter	Value	Reference
Cmax	12.8 ng/mL	[6]
Tmax	4 hours	[6]

Experimental Protocols In Vivo Pharmacokinetic Study in Wistar Rats

- Animal Model: Male Wistar rats were used for the study.
- Drug Administration: A single oral dose of 0.065 mg/kg of pure Vasicine was administered to the rats.[6] For a broader metabolism study, male rats were administered a 50 mg/kg oral dose of Vasicine dissolved in water with hydrochloride as a pH regulator.[7]
- Sample Collection: Blood samples were collected at various time points to determine the
 plasma concentration of Vasicine.[6] For the metabolism study, urine and fecal samples were
 collected from 0 to 24 hours post-administration. Bile and plasma samples were also
 collected.[7]
- Sample Preparation: For plasma analysis, Vasicine was extracted by precipitating plasma proteins with 10N hydrochloric acid at pH 6.2, followed by extraction into chloroform. The chloroform extract was then evaporated to dryness.[6]
- Analytical Method: The dried residue was reconstituted in methanol and analyzed using High-Performance Liquid Chromatography (HPLC) to determine the concentration of Vasicine.[6] For metabolite profiling, Ultra-Performance Liquid Chromatography combined with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC/ESI-QTOF-MS) was utilized.[7]

In Silico ADME and Molecular Docking Studies

Software and Tools: The ADME properties of Vasicine were predicted using the preADMET online tool.[8] Molecular docking analyses were performed using Discovery Studio Autodock 4.5 tool to assess the binding potential of Vasicine with toxins like aflatoxin B1 and ochratoxin A.[4][8] SwissADME and PASS online servers were also used for predicting ADME and pharmacodynamics properties.[4][8]



Visualizations Metabolic Pathway of Peganine (Vasicine)

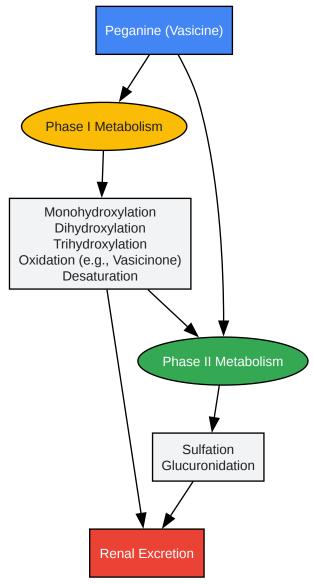


Figure 1: Simplified Metabolic Pathway of Peganine (Vasicine)

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Caption: Figure 1: Simplified Metabolic Pathway of Peganine (Vasicine).

Experimental Workflow for In Vivo Pharmacokinetic Study



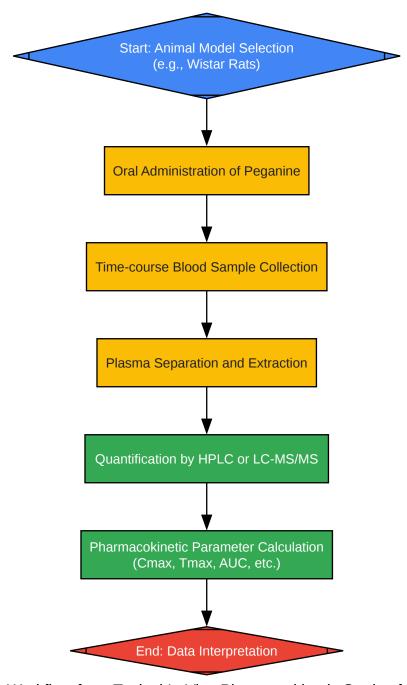


Figure 2: Workflow for a Typical In Vivo Pharmacokinetic Study of Peganine

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Caption: Figure 2: Workflow for a Typical In Vivo Pharmacokinetic Study of Peganine.

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